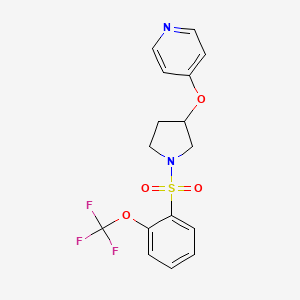

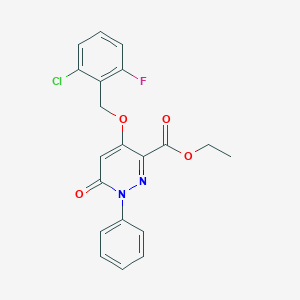

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Molecular Applications

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is involved in innovative synthetic pathways, enabling the construction of complex molecular structures important in pharmaceuticals and materials science. For example, it plays a crucial role in the oxidative rearrangement of indoles, leading to the synthesis of the EFHG-tetracyclic core of diazonamide A, a marine secondary metabolite with significant biological activity (Poriel et al., 2007). Additionally, it is used in the asymmetric Mannich-type reaction with diazoacetate, showcasing its versatility in creating chiral molecules with high enantioselectivities (Hashimoto et al., 2011).

Advancements in Heterocyclic Chemistry

In heterocyclic chemistry, this compound facilitates the synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes, offering a straightforward method for creating 3-methylquinoxaline-2-carboxylates. This capability is pivotal in developing compounds with potential pharmacological applications (Attanasi et al., 2001).

Fluorous Synthesis and Protecting Groups

In fluorous synthesis, fluorinated analogues of tert-butyl alcohol, related to this compound, have emerged as novel protecting groups. These analogues efficiently protect and immobilize medium-size nonpolar carboxylic acids in a fluorous phase, demonstrating the compound's relevance in modern synthetic methodologies (Pardo et al., 2001).

Catalysis and Reaction Mechanisms

The tert-butyl group, exemplified by this compound, is integral in catalysis and reaction mechanisms. Its involvement in copper-catalyzed direct C-H oxidative trifluoromethylation highlights its utility in introducing trifluoromethyl groups to heteroarenes, a modification crucial for pharmaceuticals and agrochemicals (Chu & Qing, 2012).

Pharmaceutical Applications

Beyond synthetic applications, this compound is instrumental in the development of pharmaceutical agents. It serves as a key intermediate in the synthesis of potent and orally available malonyl-CoA decarboxylase inhibitors, demonstrating its potential in treating ischemic heart diseases and highlighting its impact on medicinal chemistry (Cheng et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is a complex organic compound. Similar compounds are often used as building blocks in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes .

Propiedades

IUPAC Name |

tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-7-5-4-6-15-8-12(13,14)9-16/h15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRIBVSQLQJTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCNCC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid](/img/structure/B2944369.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944377.png)

![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)

![5-Chloro-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2944379.png)

![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2944382.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2944384.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2944386.png)

![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2944389.png)